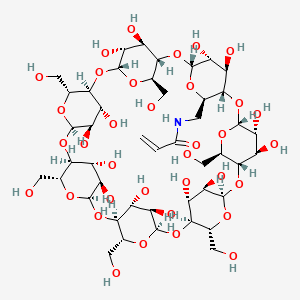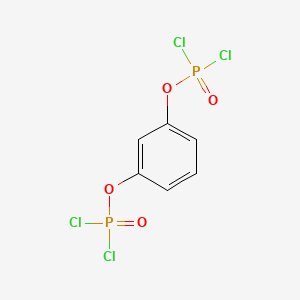
m-Phenylene phosphorodichloridate
Vue d'ensemble
Description
M-Phenylene phosphorodichloridate is a useful research compound. Its molecular formula is C6H4Cl4O4P2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.830943 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Nanostructure Applications m-Phenylene phosphorodichloridate plays a significant role in the study and development of nanostructures such as V-Phenylenic nanotubes and nanotori. These nanostructures have a wide range of applications in the production of catalytic, gas-sensing, and corrosion-resistant materials. The representation of these compounds using M-polynomials helps in understanding their chemical properties and their correlation with biological activities and other properties like boiling point, stability, and strain energy (Kwun et al., 2017).
2. Magnetic Interactions and Ferromagnetic Couplers Substituted m-phenylene ligands have been studied for their ability to act as strong ferromagnetic couplers connecting Cu(II) ions. This has implications for designing materials with specific magnetic interactions (Paital et al., 2005).
3. Isomeric Phosphate Esters The reaction of phenyl phosphorodichloridate with pentane-2,4-diol leads to the formation of isomeric cyclic phosphates, which have implications in various chemical processes and synthesis (Hall & Malcolm, 1972).
4. Synthesis of Cyclic Phosphate Diesters Phenyl phosphorodichloridate is useful in the synthesis of non-nucleoside cyclic phosphates, contributing to research in the field of organic chemistry and materials science (Penney & Belleau, 1978).
5. Conjugated Polymers and Electronic Structures Studies on poly(m-phenylene) and related polyphenylenes, where m-phenylene units are involved, help in understanding the electronic structures of conjugated polymers and their potential applications in materials science (Hong et al., 2001).
6. Luminescent Solar Concentrators The synthesis and application of organic fluorophores containing m-phenylene in luminescent solar concentrators demonstrate the role of these compounds in renewable energy technology (Albano et al., 2020).
7. High-Performance Polyamides m-Phenylene units are crucial in the development of high-performance aromatic polyamides (aramids), which are used in advanced technologies such as aerospace and bullet-proof body armor (García et al., 2010).
8. Functionalization of Carbon Nanotubes The functionalization of carbon nanotubes using m-phenylene derivatives opens up possibilities in the field of nanotechnology and materials science (Star et al., 2003).
Propriétés
IUPAC Name |
1,3-bis(dichlorophosphoryloxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O4P2/c7-15(8,11)13-5-2-1-3-6(4-5)14-16(9,10)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXPIHDKGRAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


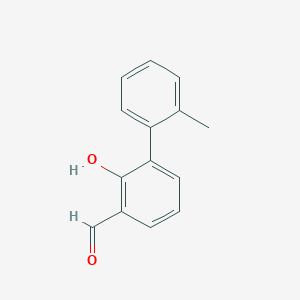
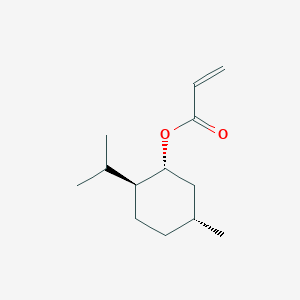

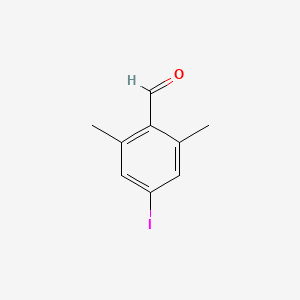
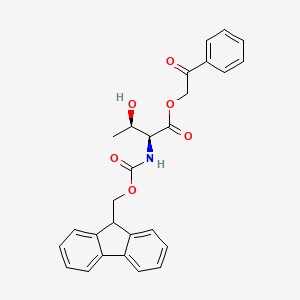
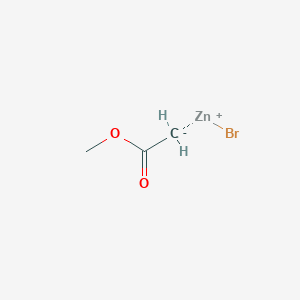
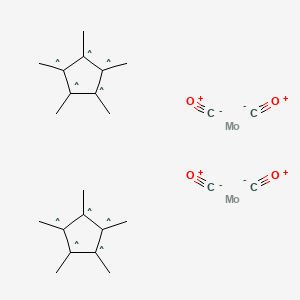
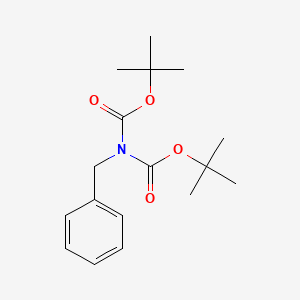
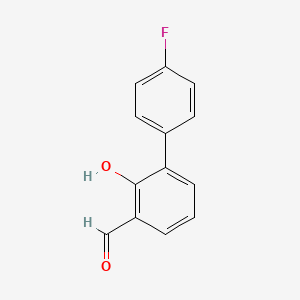
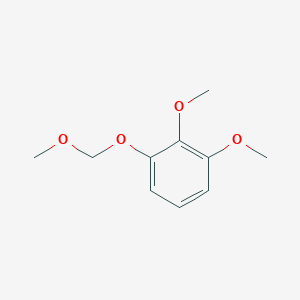

![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
